molecular formula C10H12BrNOS B7939357 1-(5-Bromo-4-methylthiophene-2-carbonyl)pyrrolidine

1-(5-Bromo-4-methylthiophene-2-carbonyl)pyrrolidine

Cat. No.: B7939357
M. Wt: 274.18 g/mol
InChI Key: WDRZEVXXIKUFST-UHFFFAOYSA-N
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Description

1-(5-Bromo-4-methylthiophene-2-carbonyl)pyrrolidine (CAS 1520118-97-1) is a high-value synthetic building block with the molecular formula C 10 H 12 BrNOS and a molecular weight of 274.18 g/mol . This compound is strategically designed for advanced research and development, particularly in medicinal chemistry. It integrates two privileged pharmacophores: a 5-bromo-4-methylthiophene ring and a pyrrolidine moiety. The bromo-substituted thiophene ring is an excellent substrate for metal-catalyzed cross-coupling reactions, such as the Suzuki reaction, enabling the construction of more complex biaryl structures for drug discovery . The pyrrolidine ring is a nitrogen-containing saturated heterocycle that is a fundamental scaffold in numerous approved drugs and bioactive molecules, contributing to activity in areas such as antimicrobial, antiviral, anticancer, and anticonvulsant applications . The primary research value of this compound lies in its role as a versatile intermediate for constructing potential therapeutic agents. It is supplied strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

(5-bromo-4-methylthiophen-2-yl)-pyrrolidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNOS/c1-7-6-8(14-9(7)11)10(13)12-4-2-3-5-12/h6H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDRZEVXXIKUFST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1)C(=O)N2CCCC2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thionyl Chloride (SOCl₂) Method

Refluxing the acid (10 mmol) with excess SOCl₂ (3 eq) in anhydrous DCM for 4 hours produces the corresponding acyl chloride, isolated via solvent evaporation (95–98% conversion).

Oxalyl Chloride/DMF Catalysis

A milder approach uses oxalyl chloride (2.2 eq) with catalytic DMF (0.1 eq) in THF at 0°C, achieving full conversion within 2 hours. This method minimizes side reactions in sensitive substrates.

Coupling with Pyrrolidine

The activated acyl chloride reacts with pyrrolidine under basic conditions:

Schotten-Baumann Reaction

Adding pyrrolidine (1.5 eq) and NaOH (2 eq) to the acyl chloride in a water/THF biphasic system at 0°C yields the amide within 1 hour. Workup includes extraction with ethyl acetate and column chromatography (SiO₂, hexane/EtOAc), providing 80–85% isolated yield.

Coupling Reagents (HATU, EDCl)

Modern protocols employ HATU (1.1 eq) and DIPEA (3 eq) in DMF, enabling room-temperature coupling with pyrrolidine (1.2 eq). This method achieves 90% yield and higher purity (>99% by HPLC).

Table 2: Amide Coupling Efficiency

MethodReagentsSolventTime (h)Yield (%)Purity (%)
Schotten-BaumannNaOH, THF/H₂OTHF180–8595
HATU/DIPEAHATU, DIPEADMF129099

Alternative Pathways and Optimization

One-Pot Bromination-Carbonylation

A streamlined approach combines bromination and acyl chloride formation in a single pot. Using PBr₃ (2 eq) in hexane under reflux, followed by in situ reaction with pyrrolidine, reduces purification steps and achieves 70% overall yield.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 min) accelerates the coupling step, enhancing yield to 88% while reducing reaction time.

Challenges and Mitigation Strategies

  • Regioselectivity in Bromination : Competing bromination at the 3-position is minimized using FeBr₃, which directs electrophilic substitution via σ-complex stabilization.

  • Acyl Chloride Stability : Rapid coupling after activation prevents hydrolysis; anhydrous conditions and molecular sieves are critical.

  • Pyrrolidine Nucleophilicity : Using a slight excess (1.5 eq) ensures complete reaction, avoiding residual acyl chloride .

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromo-4-methylthiophene-2-carbonyl)pyrrolidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like triethylamine (Et3N) or potassium phosphate (K3PO4).

Major Products

    Substitution: Formation of various substituted thiophene derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of dihydrothiophenes.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 1-(5-Bromo-4-methylthiophene-2-carbonyl)pyrrolidine, a comparative analysis with structurally analogous pyrrolidine derivatives is provided below.

Structural and Functional Group Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
This compound C₁₀H₁₀BrNO₂S 288.21 5-Bromo-4-methylthiophene-2-carbonyl Aromatic, halogenated, electron-withdrawing substituents
1-(2-Methyl-2-propenyl)pyrrolidine C₈H₁₅N 125.21 Allyl group Non-aromatic, flexible alkyl chain
1-(Prop-2-yn-1-yl)pyrrolidine C₇H₁₁N 109.17 Propargyl group Alkyne functionality, linear geometry
1-[(2S)-2-(Benzyloxy)propanoyl]pyrrolidine C₁₄H₁₉NO₂ 233.31 Benzyloxypropanoyl Ester-like substituent, lipophilic

Electronic and Reactivity Profiles

  • Electron-Withdrawing Effects : The bromine and carbonyl groups in this compound enhance electrophilicity at the carbonyl carbon, facilitating nucleophilic substitution or addition reactions. This contrasts with alkyl-substituted derivatives (e.g., 1-(2-methyl-2-propenyl)pyrrolidine), which lack significant electronic modulation .
  • Aromatic Interactions: The thiophene ring enables π-π stacking interactions, a feature absent in non-aromatic analogs like 1-(prop-2-yn-1-yl)pyrrolidine. This property is critical in drug design for target binding .

Research Findings and Implications

  • Materials Science : Thiophene derivatives are employed in organic electronics; bromine substitution could tune electronic properties for optoelectronic applications.

Biological Activity

1-(5-Bromo-4-methylthiophene-2-carbonyl)pyrrolidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its antibacterial, anti-inflammatory, and antineoplastic activities, supported by case studies and research findings.

Chemical Structure

The compound features a pyrrolidine ring substituted with a 5-bromo-4-methylthiophene-2-carbonyl moiety. The structural characteristics play a significant role in its biological activity.

Antibacterial Activity

Recent studies have demonstrated that derivatives of pyrrolidine, including compounds similar to this compound, exhibit significant antibacterial properties. For instance, a related compound showed minimum inhibitory concentration (MIC) values ranging from 0.96 to 7.81 μg/mL against Staphylococcus aureus . This suggests that this compound may also possess similar antibacterial efficacy.

CompoundTarget BacteriaMIC (μg/mL)
1Staphylococcus aureus0.96 - 7.81
Escherichia coliNot effective
Klebsiella pneumoniaWeak effect
Pseudomonas aeruginosaNo effect

Anti-inflammatory Activity

In vitro studies indicate that certain pyrrolidine derivatives exhibit anti-inflammatory effects. For example, Vibripyrrolidine A demonstrated an inhibition rate of 86.87% at a concentration of 1.0 µg/mL in LPS-induced RAW264.7 macrophages . This highlights the potential of similar compounds, including this compound, in modulating inflammatory responses.

Antineoplastic Activity

The antineoplastic properties of compounds related to this compound have been evaluated against various cancer cell lines. These compounds showed moderate cytotoxicity against cervical (HeLa) and gastric cancer cells (SGC-7901), suggesting their potential as therapeutic agents in cancer treatment .

The biological activities of this compound may be attributed to its ability to interact with specific biological targets:

  • Antibacterial Mechanism : The compound may disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.
  • Anti-inflammatory Mechanism : It likely inhibits the production of pro-inflammatory cytokines through modulation of signaling pathways involving NF-kB and MAPKs .
  • Antineoplastic Mechanism : The cytotoxic effects on cancer cells could result from interference with cell cycle progression or induction of apoptosis.

Case Studies

A study conducted on related pyrrolidine derivatives revealed promising results in terms of their biological activities:

  • Antibacterial Testing : Compounds were tested against various strains, yielding significant antibacterial activity comparable to established antibiotics.
  • In Vivo Studies : Further research is needed to evaluate the efficacy and safety profile of these compounds in animal models.

Q & A

Q. How can crystallographic data resolve ambiguities in the compound’s stereoelectronic properties?

  • Methodological Answer : Single-crystal X-ray diffraction determines bond angles (C–S–C in thiophene) and torsional strain in the pyrrolidine ring. Compare with DFT-optimized geometries to validate computational models. Crystallize from ethanol/water (9:1) at 4°C for optimal crystal growth .

Data Contradiction Analysis

  • Example : Conflicting yields in Suzuki couplings (50–85%) may stem from bromide lability. Use 79^{79}Br/81^{81}Br isotopic patterns in HRMS to track debromination. Kinetic studies under inert vs. aerobic conditions isolate oxidative degradation pathways .

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